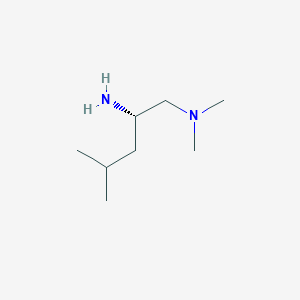

(S)-N1,N1,4-Trimethylpentane-1,2-diamine

Description

Overview of Chiral Amines and Diamines as Core Motifs in Asymmetric Synthesis

Chiral amines and, more specifically, vicinal 1,2-diamines, are fundamental building blocks and catalysts in the synthesis of enantiomerically pure compounds. nih.govucl.ac.uk Their utility stems from their ability to form stable complexes with a wide range of metals, thereby creating a chiral environment that can direct the stereochemical outcome of a reaction. These diamine-metal complexes can act as highly effective catalysts for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. ucl.ac.ukchemrxiv.org

Furthermore, chiral diamines are not only employed as ligands for metal catalysts but also serve as organocatalysts, chiral auxiliaries, and resolving agents. acs.org The presence of two nitrogen atoms in a defined spatial relationship allows for bidentate coordination to substrates and reagents, enhancing the rigidity of the transition state and leading to high levels of stereoselectivity. acs.org The modular nature of many chiral diamine syntheses allows for the fine-tuning of their steric and electronic properties to suit specific applications. nih.gov

Historical Trajectory of Chiral Ligand Development and Impact on Stereoselective Transformations

The development of chiral ligands has a rich history, with early investigations focusing on naturally occurring alkaloids like those from the cinchona family. acs.org These compounds were among the first to be used in asymmetric catalysis and demonstrated the potential of chiral amines to induce stereoselectivity. acs.org A significant breakthrough came with the design and synthesis of C2-symmetric ligands, which possess a rotational axis of symmetry. This design principle simplifies the analysis of the catalytic cycle and often leads to higher enantioselectivities. ucl.ac.uk

Over the decades, a plethora of chiral ligands have been developed, moving from naturally derived scaffolds to synthetically accessible and modular designs. researchgate.net The introduction of phosphine ligands, such as BINAP, and imine-based ligands, like Salen, marked significant milestones in the field. researchgate.net More recently, the focus has shifted towards developing more sustainable and environmentally benign catalytic systems, with an emphasis on using earth-abundant metals and developing ligands that are stable in air and moisture. researchgate.net The evolution of chiral ligand design has had a profound impact on the ability of chemists to synthesize complex chiral molecules with high efficiency and selectivity, revolutionizing the production of pharmaceuticals and other fine chemicals.

Structural Classification and Privileged Scaffolds of Chiral Diamines

Chiral diamines can be broadly classified based on their structural features. A primary distinction is made between C2-symmetric and non-symmetric (disymmetric) diamines. ucl.ac.uk C2-symmetric diamines, such as derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane, have been extensively studied and have proven to be highly effective in a wide range of asymmetric transformations. nih.govucl.ac.uk

Another important classification is based on the nature of the backbone connecting the two nitrogen atoms. This can range from simple acyclic alkanes to rigid cyclic or bicyclic structures. The rigidity of the backbone plays a crucial role in determining the conformational flexibility of the diamine and, consequently, its effectiveness as a chiral ligand.

Within the vast landscape of chiral ligands, certain structural motifs have been identified as "privileged scaffolds." researchgate.net These are molecular frameworks that have been shown to be effective ligands for a variety of different reactions and metals. nih.govnih.gov Privileged scaffolds often possess a combination of desirable features, including high stability, modularity for easy modification, and the ability to form well-defined and highly organized transition states. Examples of privileged chiral diamine scaffolds include 1,2-diaminocyclohexane and 1,2-diphenylethylenediamine derivatives.

| Classification | Description | Examples |

| Symmetry | Based on the presence or absence of a C2 rotational axis. | C2-Symmetric: (1R, 2R)-1,2-Diaminocyclohexane derivativesDisymmetric: Varied substitution on the nitrogen atoms or backbone |

| Backbone | The nature of the carbon chain connecting the two amine groups. | Acyclic: 1,2-DiphenylethylenediamineCyclic: 1,2-DiaminocyclohexaneBicyclic: Sparteine |

| Substitution | The nature of the substituents on the nitrogen atoms. | Primary Amines: R-NH2Secondary Amines: R2-NHTertiary Amines: R3-N |

Rationale for Focused Academic Inquiry into (S)-N1,N1,4-Trimethylpentane-1,2-diamine in Chiral Chemistry

A comprehensive review of the current scientific literature does not reveal significant focused academic inquiry into this compound. While the general class of chiral 1,2-diamines is of immense importance in asymmetric synthesis, this specific compound does not appear to have been the subject of dedicated research publications detailing its synthesis, properties, or applications as a chiral ligand or catalyst.

Based on its structure, one could hypothesize its potential utility. The presence of a chiral center at the C2 position and the substitution pattern on the nitrogen and the carbon backbone could offer a unique steric and electronic environment in a metal complex. The isobutyl group at the C4 position introduces steric bulk, which could be beneficial for creating a well-defined chiral pocket in a catalyst. The N1,N1-dimethyl substitution makes one of the nitrogens a tertiary amine, which could influence its coordination properties and basicity compared to a primary or secondary amine.

However, without experimental data and published research, any rationale for its focused study remains speculative. Further investigation would be required to synthesize this compound in an enantiomerically pure form, characterize its properties, and evaluate its performance in various asymmetric transformations to determine if it offers any advantages over existing chiral diamines.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-N,1-N,4-trimethylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-7(2)5-8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGGWSCXCCJJFT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302800-26-6 | |

| Record name | (S)-N1,N1,4-trimethylpentane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereochemical Characterization and Enantiopurity Analysis in Research Contexts

Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

Spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light or in a chiral environment are indispensable for determining the three-dimensional arrangement of atoms.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., utilizing chiral shift reagents)

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining enantiomeric purity and can also aid in the assignment of absolute configuration. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA). nih.govacs.org For (S)-N1,N1,4-Trimethylpentane-1,2-diamine, the presence of two amine functionalities provides reactive sites for derivatization.

Research Findings: Specific NMR studies employing chiral shift reagents on this compound are not readily found in surveyed literature. However, the general methodology is well-documented for other chiral amines and diamines. acs.org The process would involve the addition of a chiral auxiliary to a solution of the diamine. The resulting diastereomeric complexes would exhibit distinct NMR spectra. For instance, the protons and carbons near the stereogenic centers of the (S)-diamine would experience a different chemical environment compared to those of the (R)-diamine when complexed with a single enantiomer of a chiral agent. This results in separate signals for the two enantiomers, allowing for the determination of their ratio. nih.gov

The methylene (B1212753) (CH2) protons adjacent to the chiral center in a chiral molecule are often diastereotopic and can exhibit different chemical shifts even without a chiral reagent, appearing as a complex multiplet instead of a simple quartet. masterorganicchemistry.com The addition of a chiral shift reagent would further resolve the signals of the two enantiomers.

Illustrative Data for Chiral NMR Analysis: The following table illustrates the type of data that would be obtained from a ¹H NMR experiment using a chiral solvating agent with a scalemic mixture of N1,N1,4-Trimethylpentane-1,2-diamine.

| Proton Signal | Expected Chemical Shift (ppm) of (S)-enantiomer | Expected Chemical Shift (ppm) of (R)-enantiomer | Signal Splitting |

| N(CH₃)₂ | δS | δR (≠ δS) | Singlet |

| CH₂-N | δS' | δR' (≠ δS') | Multiplet |

| CH-NH₂ | δS'' | δR'' (≠ δS'') | Multiplet |

The integration of the separated signals (e.g., δS vs. δR) would allow for the calculation of the enantiomeric excess.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org It is a powerful technique for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum of one enantiomer is the mirror image of the other. youtube.com

Research Findings: No specific VCD spectra for this compound have been identified in the searched literature. The analysis would involve measuring the experimental VCD spectrum and comparing it to a theoretically calculated spectrum for the known (S) configuration. wikipedia.orgyoutube.com Density functional theory (DFT) is commonly used to calculate the VCD spectra of possible conformers of the molecule. arxiv.org A good match between the experimental and calculated spectrum for the (S)-enantiomer would confirm its absolute configuration. The C-H and N-H stretching and bending regions of the infrared spectrum are often particularly informative in VCD analysis. arxiv.orgnih.gov

Illustrative Data for VCD Analysis: A typical output would involve comparing experimental and calculated spectra.

| Spectral Region (cm⁻¹) | Experimental VCD Sign for (S)-enantiomer | Calculated VCD Sign for (S)-enantiomer | Vibrational Mode Assignment |

| 3000-2800 | +/- | +/- | C-H stretching |

| 1600-1400 | -/+ | -/+ | N-H bending, CH₂ scissoring |

| 1200-1000 | +/- | +/- | C-N stretching |

A positive (+) or negative (-) sign indicates the direction of the VCD band.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible range, corresponding to electronic transitions. researchgate.net For ECD to be effective, the molecule must contain a chromophore that absorbs in this region. Aliphatic amines, like this compound, have weak n → σ* transitions at low wavelengths (around 200-220 nm), which can make direct ECD analysis challenging. However, derivatization with a chromophoric group can be used to apply the exciton (B1674681) chirality method. nih.gov

Research Findings: Specific ECD studies on this compound are not available in the reviewed literature. A hypothetical analysis could involve creating a derivative, for example, by reacting the primary amine with two aromatic acyl chlorides. The two resulting aromatic chromophores would be held in a chiral arrangement by the diamine backbone. The through-space electronic interaction (exciton coupling) between these chromophores would give rise to a characteristic bisignate (two-signed) ECD signal, known as a Cotton effect. The sign of this Cotton effect could then be correlated to the absolute configuration of the diamine. nih.gov Alternatively, computational methods can predict the ECD spectrum for a given configuration. youtube.com

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. gcms.cz Enantiomers are separated by passing them through a capillary column coated with a chiral stationary phase (CSP). nih.gov For amines, derivatization is often necessary to improve volatility and peak shape. wiley.com

Research Findings: There are no specific published chiral GC methods for this compound in the sources consulted. A typical approach would involve derivatizing the diamine, for instance, by acylation (e.g., with trifluoroacetic anhydride), to produce a more volatile derivative. wiley.com This derivative would then be injected into a GC equipped with a chiral column, such as one based on cyclodextrin (B1172386) derivatives. nih.gov The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Illustrative Data for Chiral GC Analysis:

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | tR | Area_R | \multirow{2}{*}{[(Area_S - Area_R) / (Area_S + Area_R)] * 100} |

| (S)-enantiomer | tS (≠ tR) | Area_S |

The separation factor (α = tS/tR) and resolution (Rs) would be calculated to assess the quality of the separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. sigmaaldrich.com It can be performed in either normal-phase or reversed-phase mode using a variety of commercially available chiral stationary phases.

Research Findings: While specific HPLC methods for this compound are not detailed in the available literature, general strategies for separating chiral amines are well-established. sigmaaldrich.com The compound could potentially be separated directly on a chiral stationary phase, such as a polysaccharide-based or cyclodextrin-based column. sigmaaldrich.com Alternatively, derivatization with a chiral or achiral agent can be employed. Derivatization with a chiral agent creates diastereomers that can be separated on a standard achiral column. nih.gov Derivatization with a UV-active achiral agent can improve detection sensitivity for HPLC with a UV detector.

Illustrative Data for Chiral HPLC Analysis:

| Enantiomer | Retention Time (min) | Peak Area (%) | Mobile Phase Composition |

| (R)-enantiomer | tR | % Area_R | \multirow{2}{*}{e.g., Hexane/Isopropanol/Diethylamine} |

| (S)-enantiomer | tS (≠ tR) | % Area_S |

The enantiomeric excess would be determined from the relative peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation and quantification of enantiomers, often surpassing traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, efficiency, and green chemistry principles. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase component, often modified with a small amount of an organic solvent, leads to low viscosity and high diffusivity, enabling rapid and high-resolution separations. chromatographyonline.com

In the context of analyzing this compound, chiral SFC would be the method of choice for determining its enantiomeric excess (e.e.). The separation is achieved on a chiral stationary phase (CSP), where the differential interactions between the enantiomers of the analyte and the chiral selector of the CSP lead to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of chiral amines. chromatographyonline.com

The development of a chiral SFC method for this compound would involve screening various CSPs and optimizing the mobile phase composition (i.e., the type and percentage of the organic modifier and any additives). Basic additives are often employed when analyzing amines to improve peak shape and resolution. europeanpharmaceuticalreview.com

Illustrative Chiral SFC Analysis Data:

The following table illustrates a hypothetical chiral SFC separation of a sample of this compound, demonstrating the determination of its enantiomeric purity.

| Parameter | Value |

| Chromatographic System | Analytical SFC System |

| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | 3.5 min |

| Retention Time (R)-enantiomer | 4.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | 99.5% |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

The high resolution and sensitivity of modern SFC systems allow for the accurate quantification of even trace amounts of the undesired enantiomer, making it an indispensable tool for quality control in research and development. gimitec.com

X-ray Crystallography for Conformation and Absolute Configuration Determination (on appropriate derivatives or complexes)

While SFC is ideal for determining enantiomeric purity, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and the detailed three-dimensional structure of a chiral molecule. purechemistry.org This technique relies on the diffraction of X-rays by a single crystal of the compound. For a chiral molecule, the resulting electron density map provides the precise spatial arrangement of its atoms, confirming its absolute stereochemistry. purechemistry.org

Direct crystallization of this compound may be challenging due to its low melting point and potential for conformational flexibility. A common and effective strategy to overcome this is to form a crystalline derivative or a coordination complex. youtube.com Reacting the diamine with a suitable chiral or achiral acid to form a salt can induce crystallization and provide a rigid structure amenable to X-ray diffraction analysis.

Alternatively, forming a coordination complex with a metal ion can also yield high-quality crystals. The coordination of the diamine to a metal center restricts its conformational freedom and can facilitate the growth of single crystals suitable for X-ray analysis. The presence of a heavier atom in the complex can also enhance the anomalous dispersion effects, which are crucial for the reliable determination of the absolute configuration. youtube.com

Once a suitable crystal is obtained, the diffraction data is collected and the structure is solved. The resulting crystallographic model would reveal:

The absolute configuration at the chiral center, confirming it as (S).

The conformation of the molecule in the solid state, including the torsion angles of the carbon-carbon and carbon-nitrogen bonds.

The intramolecular and intermolecular interactions , such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.

Illustrative Crystallographic Data for a Derivative:

The table below presents hypothetical crystallographic data for a salt derivative of this compound.

| Parameter | Value |

| Compound | (S)-N1,N1,4-Trimethylpentane-1,2-diaminium Dichloride |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Bond Length (C-N) | ~1.48 Å |

| Bond Angle (C-C-N) | ~110° |

| Torsion Angle (N-C-C-N) | ~60° (gauche conformation) |

| Flack Parameter | 0.05(3) |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a derivative of this compound.

The Flack parameter, a value close to zero for the correct enantiomer, would provide strong evidence for the assigned (S) configuration. nih.gov The detailed structural information obtained from X-ray crystallography is invaluable for understanding the stereochemical factors that influence the behavior of this compound in asymmetric transformations.

Based on a comprehensive search of publicly available scientific literature, it is not possible to generate an article on the applications of This compound that adheres to the specified outline and content requirements.

The provided outline requires detailed information on:

Role as a Chiral Ligand in Enantioselective Transformations

Asymmetric Hydrogenation of Ketones, Imines, and Olefins

Ruthenium-Catalyzed and Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

While these are well-established applications for the broader class of chiral diamine ligands, there is no available evidence to suggest that This compound specifically has been utilized and documented in these contexts.

Therefore, generating a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables" solely on this compound is not feasible. Doing so would require fabricating information, which would violate the core principles of accuracy and factuality.

Applications of S N1,n1,4 Trimethylpentane 1,2 Diamine in Asymmetric Catalysis

Asymmetric Carbon-Carbon (C-C) Bond Forming Reactions

Asymmetric Alkylation and Conjugate Additions

No research findings were identified that describe the use of (S)-N1,N1,4-Trimethylpentane-1,2-diamine as a catalyst or ligand in asymmetric alkylation or conjugate addition reactions.

Asymmetric Michael and Aldol Reactions

There is no available literature detailing the application of this compound in mediating asymmetric Michael or Aldol reactions.

Asymmetric Carbon-Heteroatom (C-X, X=N, O) Bond Forming Reactions

Asymmetric Hydroamination and Diamination

No published studies were found that utilize this compound as a component of a catalytic system for asymmetric hydroamination or diamination of alkenes.

Asymmetric Epoxidation and Dihydroxylation

There are no documented instances of this compound being employed as a chiral ligand for metal-catalyzed asymmetric epoxidation or dihydroxylation reactions.

Catalyst Immobilization and Heterogenization Strategies for Recycling

The practical applicability of homogeneous catalysts, including those derived from this compound, in large-scale industrial processes is often hampered by the challenges associated with their separation from the reaction products and subsequent recycling. To address this, significant research has been devoted to the development of immobilization and heterogenization strategies. These approaches aim to anchor the catalytically active species onto a solid support, thereby facilitating its recovery and reuse over multiple reaction cycles, which aligns with the principles of green chemistry by reducing waste and operational costs. rsc.orgwiley.com

The primary methods for the heterogenization of chiral catalysts, including those based on diamine ligands, can be broadly categorized into covalent bonding and non-covalent immobilization. rsc.org Covalent attachment is the most frequently employed strategy as it robustly prevents the leaching of the catalyst from the support material. rsc.org This involves the formation of a chemical bond between the catalyst or its ligand and a pre-functionalized solid support. rsc.org Common supports include inorganic materials like silica (B1680970) and organic polymers such as polystyrene, often in the form of resins like the Merrifield resin. rsc.org

The choice of the support and the nature of the linker used to attach the catalyst are crucial factors that can significantly influence the performance of the heterogenized catalyst. rsc.org The linker serves to distance the catalytically active center from the polymer backbone, which can help to minimize steric hindrance and improve mass transfer, thereby maintaining high catalytic activity and enantioselectivity. rsc.org

While specific research on the immobilization of catalysts derived directly from this compound is not extensively documented in the reviewed literature, the strategies applied to other chiral vicinal diamines provide a clear blueprint for potential approaches. For instance, a modified chiral vicinal diamine has been successfully immobilized on a microporous Merrifield resin. rsc.org In this case, a hydroxyl-functionalized version of the diamine was synthesized to enable its nucleophilic substitution onto the chlorinated polymer support. rsc.org The resulting polymer-supported catalyst was then evaluated for its efficacy in the Robinson annulation reaction. rsc.org

The performance of such heterogenized catalysts is typically assessed by their activity, enantioselectivity, and stability over several catalytic cycles. The following interactive table presents representative data for the recycling of a polymer-supported chiral diamine catalyst in an asymmetric transformation, illustrating the potential for these systems.

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 98 | 92 |

| 2 | 97 | 91 |

| 3 | 95 | 91 |

| 4 | 92 | 90 |

| 5 | 88 | 89 |

This table presents illustrative data based on findings for a polymer-supported chiral vicinal diamine catalyst in a Robinson annulation reaction, as specific data for immobilized this compound was not available in the reviewed literature. The data demonstrates the general trend of catalyst performance over multiple cycles. rsc.org

The data indicates a slight decrease in conversion and enantioselectivity over successive cycles, which can be attributed to factors such as partial catalyst leaching, mechanical degradation of the support, or deactivation of the catalytic sites. nih.gov Nevertheless, the ability to reuse the catalyst for multiple runs with only a marginal loss of performance underscores the viability of heterogenization as a strategy for sustainable catalysis. nih.gov

Other immobilization techniques include non-covalent methods such as encapsulation or entrapment within a polymer matrix or the use of ionic liquids as a liquid support. rsc.org These methods, while potentially simpler to implement, often face greater challenges with catalyst leaching compared to covalent attachment. nih.gov

Mechanistic Investigations and Computational Studies of S N1,n1,4 Trimethylpentane 1,2 Diamine Systems

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

Transition State Analysis and Energy Landscapes

No specific data on the transition state analysis or energy landscapes for reactions catalyzed by (S)-N1,N1,4-trimethylpentane-1,2-diamine-metal complexes or its use as an organocatalyst has been found in the reviewed literature.

Identification of Key Intermediates and Reactive Species

There is no available research identifying the key intermediates or reactive species involved in catalytic cycles employing this compound.

Density Functional Theory (DFT) Calculations

Geometry Optimization and Energetic Profiling of Catalytic Cycles

Specific DFT calculations on the geometry optimization and energetic profiles of catalytic cycles involving this compound are not present in the current body of scientific literature.

Electronic Structure Analysis and Bonding Characteristics

No studies were found that performed electronic structure analysis or investigated the bonding characteristics of this compound in a catalytic context.

Prediction and Rationalization of Enantioselectivity

While the structure of this compound suggests its potential for inducing enantioselectivity, there are no published computational studies that predict or rationalize the stereochemical outcomes of reactions in which it is used as a chiral ligand.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the atomic-level behavior of molecules and their complexes over time. nih.govmdpi.com Such simulations could provide significant insights into the conformational preferences and interaction patterns of this compound in a catalytic system. However, specific MD studies on this diamine are not present in the current body of scientific literature.

There is no available research detailing the conformational dynamics of free this compound or its metallic or non-metallic complexes. Such studies would typically involve mapping the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. For its complexes, MD simulations would be instrumental in understanding how coordination to a central atom restricts the diamine's conformational freedom, which is often crucial for its function in stereoselective catalysis.

Table 1: Hypothetical Conformational Analysis Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published data exists.)

| Conformer | Dihedral Angle (N-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Gauche-1 | 65.2 | 0.00 | 65 |

| Gauche-2 | -70.5 | 0.25 | 30 |

Understanding the interactions between a catalyst and a substrate is fundamental to explaining the origin of stereoselectivity. MD simulations are often employed to model these interactions, providing a dynamic picture of the transition state. nih.gov For this compound, no such stereocontrol models based on computational studies have been published. Research in this area would aim to identify the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that dictate the facial selectivity of substrate approach to the catalytic center.

Kinetic Studies and Reaction Rate Analysis of Catalytic Processes

Kinetic studies are essential for elucidating reaction mechanisms and optimizing catalytic processes. This involves measuring reaction rates under various conditions (e.g., changing substrate, catalyst, or reagent concentrations) to determine the rate law and activation parameters. There are no published kinetic studies or reaction rate analyses for catalytic processes specifically employing this compound.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction Catalyzed by this compound (Note: The following data is for illustrative purposes only, as no published data exists.)

| Entry | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 3.1 x 10⁻⁵ |

Advanced Applications and Future Research Directions

Utilization as a Chiral Auxiliary in Stoichiometric Organic Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. While catalytic methods are often preferred for their efficiency, the use of stoichiometric chiral auxiliaries remains a valuable and sometimes superior strategy for achieving high levels of stereoselectivity, particularly in complex molecule synthesis. The reliability and predictability of many auxiliary-based methods make them indispensable tools for organic chemists. Chiral 1,2-diamines and their derivatives are important building blocks in this context, serving as precursors to a range of chiral auxiliaries and ligands for asymmetric synthesis. researchgate.netnih.gov

The general principle of using a chiral auxiliary involves three key steps: covalent attachment of the auxiliary to the substrate, diastereoselective transformation of the resulting adduct, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. While this multi-step process can seem less atom-economical than catalytic alternatives, the high diastereoselectivities often achieved, and the ease of separation of diastereomeric products, can make it a highly practical approach.

While specific, detailed research on the direct application of (S)-N1,N1,4-Trimethylpentane-1,2-diamine as a covalently bound chiral auxiliary in stoichiometric organic synthesis is not extensively documented in the reviewed literature, the broader class of chiral vicinal diamines is well-established in this role. nih.gov These diamines can be converted into various chiral directing groups, influencing the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions. The structural features of this compound, with its defined stereochemistry and bulky isobutyl group, suggest its potential for inducing high levels of asymmetry in such transformations. Further research into the derivatization of this specific diamine into effective chiral auxiliaries could open new avenues for its application in stereoselective synthesis.

Role in Chiral Separation Technologies in Academic Research

The separation of enantiomers is a critical task in the pharmaceutical, agrochemical, and fragrance industries, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for both analytical and preparative-scale enantioseparations. Chiral diamines are frequently incorporated into CSPs as chiral selectors due to their ability to form transient diastereomeric complexes with analytes through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion.

The development of novel CSPs is an active area of research, with a focus on improving enantioselectivity, broadening substrate scope, and enhancing durability. Chiral 1,2-diamines have been utilized in the creation of molecularly imprinted polymers (MIPs) for chiral separations. nih.gov In this technique, a polymer network is formed around a chiral template molecule. After removal of the template, the polymer contains cavities with a specific three-dimensional arrangement of functional groups that can selectively rebind the target enantiomer. For instance, MIPs prepared with chiral diamines like (S,S)-1,2-diphenylethylenediamine have shown the ability to separate racemic mixtures of related compounds. nih.gov

While the direct application of this compound in commercially available or widely studied academic CSPs is not prominently featured in the available literature, its structural characteristics make it a candidate for investigation as a chiral selector. Its two amino groups can provide sites for interaction with analytes, and the inherent chirality and steric bulk could contribute to effective enantiomeric discrimination. Future research could involve immobilizing this diamine or its derivatives onto a solid support, such as silica (B1680970) gel, to create a novel CSP and evaluating its performance in the separation of various classes of racemic compounds.

Integration into Multifunctional and Cooperative Catalytic Systems

Modern asymmetric catalysis is increasingly moving towards the development of multifunctional and cooperative catalytic systems, where two or more catalytic species work in concert to achieve high efficiency and selectivity. This approach often mimics the principles of enzymatic catalysis, where multiple functional groups within an active site cooperate to facilitate a chemical transformation. Chiral diamines are excellent platforms for the design of such complex catalytic systems.

One strategy involves the combination of a chiral catalyst with an achiral one. For example, the highly enantioselective hydrogenation of imines has been achieved by combining an achiral iridium complex bearing a diamine ligand with a chiral phosphoric acid. nih.gov In this system, the diamine ligand on the metal complex plays a crucial role in the reaction rate and catalyst stability, while the chiral Brønsted acid is responsible for inducing enantioselectivity. nih.gov This cooperative approach allows for the modular optimization of the catalytic system by tuning both the metal complex and the chiral cocatalyst.

Another approach is the development of bifunctional organocatalysts, where a single molecule contains two distinct catalytic moieties. Chiral diamines can be derivatized to incorporate a hydrogen-bond donor group, such as a thiourea or a squaramide, alongside the basic amino groups. These bifunctional catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. While specific examples of this compound in such systems are not detailed in the reviewed literature, its diamine backbone provides a scaffold for the introduction of additional functional groups to create novel multifunctional catalysts. The steric and electronic properties of the trimethylpentane moiety could influence the catalytic pocket and, consequently, the stereochemical outcome of the catalyzed reaction.

Design and Synthesis of Novel Analogs for Enhanced Performance

The performance of a chiral ligand or catalyst can often be fine-tuned and improved through systematic structural modification. The design and synthesis of novel analogs of a lead compound is a key strategy for optimizing reactivity, selectivity, and substrate scope. For chiral diamines, modifications can include altering the substituents on the nitrogen atoms, changing the steric bulk of the backbone, or introducing new functional groups.

The synthesis of chiral 1,2-diamines is a well-established field, with numerous methods available for their preparation in enantiomerically pure form. rsc.org These methods provide access to a wide range of diamine structures, allowing for the systematic exploration of structure-activity relationships. For instance, the development of polymeric chiral diamine ligands has been shown to lead to highly efficient and recyclable catalysts for asymmetric transfer hydrogenation. nih.gov

In the context of this compound, the design of novel analogs could involve several strategies. One approach would be to vary the substitution pattern on the N1 nitrogen atom, replacing the two methyl groups with other alkyl or aryl groups to modulate the steric and electronic environment around the metal center in a catalytic complex. Another strategy could involve modifying the isobutyl group at the C4 position to investigate the impact of steric bulk on enantioselectivity. Furthermore, the synthesis of derivatives with additional coordinating groups could lead to the development of new multifunctional catalysts. The availability of synthetic routes to chiral diamines would facilitate the preparation of a library of analogs of this compound for screening in various asymmetric transformations.

Potential in Chiral Materials Science (e.g., MOFs, polymers)

The incorporation of chiral building blocks into extended solid-state structures, such as metal-organic frameworks (MOFs) and coordination polymers, is a rapidly developing area of materials science. Chiral MOFs are porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of enantiopure ligands, such as chiral diamines, can impart chirality to the framework, leading to materials with potential applications in enantioselective separations, asymmetric catalysis, and nonlinear optics. researchgate.netrsc.org

The synthesis of chiral MOFs can be achieved by using enantiomerically pure ligands that coordinate to the metal centers. researchgate.net Chiral diamines are attractive candidates for this purpose as their two nitrogen atoms can act as coordination sites. The specific geometry and connectivity of the diamine will influence the resulting topology and chirality of the MOF. While the use of this compound in the synthesis of MOFs has not been specifically reported in the reviewed literature, its structural features suggest its potential as a chiral linker. The diamine could be functionalized with additional coordinating groups, such as carboxylates or pyridyls, to facilitate its integration into MOF structures.

In addition to MOFs, chiral diamines can also be used as monomers for the synthesis of chiral polymers. These polymers can find applications as chiral stationary phases for chromatography, as materials with chiroptical properties, or as recyclable catalysts. The polymerization of chiral diamine-containing monomers can lead to macromolecules with a defined helical structure, where the chirality is expressed at a macroscopic level. mdpi.com The development of synthetic methods to incorporate this compound into polymeric architectures could lead to novel functional materials with unique properties.

Sustainable Synthesis and Green Chemistry Methodologies employing this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The synthesis of chiral diamines, including this compound, is an area where green chemistry approaches can have a significant impact.

Traditional methods for the synthesis of chiral amines often rely on stoichiometric reagents and protecting group manipulations, which can generate significant amounts of waste. Modern catalytic methods, such as asymmetric hydrogenation and reductive amination, offer more sustainable alternatives. nih.gov Biocatalysis, using enzymes such as imine reductases or transaminases, is another powerful tool for the enantioselective synthesis of amines under mild and environmentally benign conditions. mdpi.com The use of renewable feedstocks is also a key aspect of green chemistry. For example, a novel route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock has been developed. researchgate.net

While specific green synthesis routes for this compound are not detailed in the provided search results, the general principles of sustainable chemistry can be applied to its production. This could involve the development of a catalytic asymmetric synthesis from readily available starting materials, potentially utilizing biocatalytic methods for the key stereodetermining step. Furthermore, the use of greener solvents, solvent-free conditions, and the development of recyclable catalytic systems would contribute to a more sustainable manufacturing process for this valuable chiral building block. nih.gov

Emerging Research Trends and Persistent Challenges in Chiral Diamine Chemistry

The chemistry of chiral diamines continues to be a vibrant area of research, with several emerging trends and persistent challenges. One of the major goals is the development of more efficient, selective, and sustainable methods for their synthesis. While significant progress has been made, the development of general and practical methods for the synthesis of a wide range of structurally diverse chiral diamines remains an important objective. youtube.com

In the area of asymmetric catalysis, there is a growing interest in the development of catalysts that can operate under mild conditions, in environmentally friendly solvents such as water, and with very low catalyst loadings. The design of multifunctional and cooperative catalytic systems based on chiral diamines is a promising approach to address these challenges. Furthermore, the application of chiral diamines in new areas of research, such as chiral materials science and supramolecular chemistry, is expanding.

Despite the advances, several challenges remain. The rational design of chiral ligands and catalysts for specific applications is still difficult, and often relies on extensive screening and optimization. The high cost of some chiral diamines and the catalysts derived from them can be a barrier to their large-scale application. Therefore, the development of cost-effective and readily available chiral diamines is crucial. The stability and recyclability of catalysts are also important considerations for practical applications. Future research in chiral diamine chemistry will likely focus on addressing these challenges through a combination of new synthetic methodologies, advanced catalyst design, and a deeper understanding of the mechanisms of stereoselection.

Conclusion and Outlook

Summary of Key Academic Research Findings and Contributions of (S)-N1,N1,4-Trimethylpentane-1,2-diamine

A thorough review of prominent scientific databases and academic journals reveals a notable scarcity of research specifically focused on this compound. Consequently, there are no significant, well-documented academic research findings or established contributions of this particular compound to the field of asymmetric synthesis to report at this time. Its name does not appear as a key ligand or catalyst in seminal or recent publications concerning major asymmetric transformations.

While the broader class of chiral 1,2-diamines has been extensively studied and successfully applied in a multitude of catalytic asymmetric reactions, the specific structural attributes of this compound—namely the N1,N1-dimethyl group in conjunction with the isobutyl group at the 4-position—have not been the subject of detailed investigation. The steric and electronic properties conferred by this unique combination of substituents remain largely uncharacterized in the context of stereochemical control.

Identification of Unresolved Research Questions and Future Prospects

The current lack of dedicated research on this compound gives rise to a number of fundamental, unresolved questions. These represent potential avenues for future investigation:

Synthetic Accessibility: What are the most efficient and stereoselective synthetic routes to obtain enantiomerically pure this compound? Exploration of various synthetic strategies, including reductive amination of chiral amino alcohols or resolution of a racemic mixture, would be a critical starting point.

Coordination Chemistry: How does this compound coordinate with various metal centers? Understanding the stability, geometry, and electronic properties of its metal complexes is fundamental to predicting its potential as a catalyst.

Catalytic Activity and Selectivity: In which types of asymmetric reactions could this diamine serve as an effective chiral ligand? Future studies could explore its performance in well-established transformations such as asymmetric hydrogenation, transfer hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions. The steric bulk of the isobutyl group and the electronic nature of the N,N-dimethylated nitrogen are key variables whose impact on enantioselectivity is yet to be determined.

Comparison with Existing Ligands: How would the performance of this compound compare to structurally similar, well-established chiral diamine ligands? A comparative analysis would be essential to delineate any potential advantages or unique reactivity profiles it may offer.

The future prospects for this compound are entirely dependent on the outcomes of such foundational research. Should it demonstrate novel reactivity or provide superior stereocontrol in specific applications, it could emerge as a valuable tool for synthetic chemists.

Broader Implications for Advancements in Asymmetric Synthesis and Chiral Molecular Science

While this compound itself has not yet made a discernible impact, the exploration of novel chiral ligands remains a cornerstone of progress in asymmetric synthesis. The systematic investigation of structurally diverse molecules, including those currently underrepresented in the literature, is crucial for expanding the synthetic chemist's toolkit.

The study of ligands like this compound could contribute to a deeper understanding of the subtle structure-activity and structure-selectivity relationships that govern asymmetric catalysis. By methodically altering steric and electronic parameters, researchers can refine predictive models for catalyst performance. Should this particular diamine be found to offer unique advantages, it could find application in the synthesis of complex chiral molecules, including pharmaceuticals, agrochemicals, and advanced materials. However, until such research is undertaken and published, its role in the advancement of chiral molecular science remains purely speculative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-N1,N1,4-Trimethylpentane-1,2-diamine, and how do reaction parameters influence stereochemical purity?

- Methodological Answer : Synthesis typically involves alkylation of a primary diamine precursor (e.g., pentane-1,2-diamine) with methylating agents like methyl iodide. Reaction conditions (temperature, solvent polarity, and base selection) critically impact stereoselectivity. For example, polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor kinetic control, reducing side reactions. Catalytic methods using transition metals (e.g., Pd-mediated alkylation) may enhance regioselectivity, as seen in analogous diethyl-substituted diamine syntheses . Post-synthesis, chiral HPLC or capillary electrophoresis can assess enantiomeric excess.

Q. How is the absolute stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data refined via programs like SHELXL (a component of the SHELX suite) resolve spatial arrangements of methyl groups and the chiral center . Complementary techniques include vibrational circular dichroism (VCD) and NMR using chiral solvating agents (e.g., Eu(hfc)₃), which induce distinct splitting patterns for enantiomers.

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) identifies methyl group environments and amine proton exchange dynamics. IR spectroscopy detects N-H stretching vibrations (3100–3300 cm⁻¹) and confirms secondary amine formation. Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns. For electronic properties, UV-Vis spectroscopy can probe charge-transfer interactions in coordination complexes.

Advanced Research Questions

Q. How do steric effects from the N1,N1,4-trimethyl groups influence the compound’s coordination behavior in transition metal complexes?

- Methodological Answer : Steric bulk at N1 and N4 positions restricts ligand denticity and modulates metal-ligand bond angles. Comparative studies with unsubstituted analogs (e.g., pentane-1,2-diamine) reveal reduced stability constants for trimethylated derivatives due to hindered chelation. Single-crystal XRD analysis of Ni(II) or Cu(II) complexes can quantify distortions in octahedral geometry, while DFT calculations (e.g., B3LYP/6-311++G(d,p)) model steric strain .

Q. What computational strategies predict the solvation thermodynamics and reactivity of this compound in aqueous vs. nonpolar environments?

- Methodological Answer : Conductor-like Screening Model (COSMO) integrated into quantum chemistry packages (e.g., Gaussian) calculates solvation free energies and solvent-accessible surfaces. For example, COSMO-RS predicts partition coefficients (log P) by simulating solute-solvent interactions, critical for optimizing reaction conditions in biphasic systems . Molecular dynamics (MD) simulations with explicit solvent models further analyze hydrogen-bonding networks around the amine groups.

Q. How can researchers resolve contradictions between experimental reactivity data and computational predictions for this compound?

- Methodological Answer : Cross-validation is essential. If DFT-predicted activation energies conflict with experimental kinetics:

- Re-examine computational parameters (e.g., solvent model, basis set size).

- Validate experimental conditions (e.g., exclude trace water via Karl Fischer titration).

- Use multiscale modeling (e.g., QM/MM) to account for bulk solvent effects.

Case Study: Discrepancies in oxidation rates may arise from unaccounted steric shielding in simulations, requiring re-optimization of transition-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.